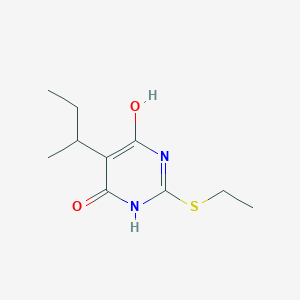
5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone, also known as AG-1517, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the pyrimidinone class of molecules and is known to inhibit the activity of tyrosine kinases, which play a key role in various cellular processes.
Mécanisme D'action
5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone inhibits the activity of tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the transfer of phosphate groups from ATP to the substrate protein, thereby inhibiting the downstream signaling pathways that are activated by the tyrosine kinases.
Biochemical and physiological effects:
5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. In addition, 5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone has been shown to inhibit angiogenesis and tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using 5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone in lab experiments. The compound can be toxic at high concentrations, and it has been shown to have off-target effects on other kinases.
Orientations Futures
There are several future directions for the study of 5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone. One potential direction is to investigate the use of 5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone in combination with other cancer therapies such as chemotherapy and radiation therapy. Another potential direction is to investigate the use of 5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone in the treatment of other diseases such as autoimmune disorders and inflammation. In addition, further studies are needed to investigate the potential side effects and toxicity of 5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone in humans.
Méthodes De Synthèse
The synthesis of 5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone involves the reaction of 5-sec-butyl-2-amino-4(3H)-pyrimidinone with ethylthioacetic acid followed by a cyclization reaction. The compound is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. The compound has been shown to inhibit the activity of various tyrosine kinases such as epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor (PDGFR), and vascular endothelial growth factor receptor (VEGFR), which are known to play a key role in cancer progression and angiogenesis.
Propriétés
IUPAC Name |
5-butan-2-yl-2-ethylsulfanyl-4-hydroxy-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-4-6(3)7-8(13)11-10(15-5-2)12-9(7)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHXHXZCUCWPRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(N=C(NC1=O)SCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5373283 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS*,5S*,9aS*)-5-(1-ethyl-1H-pyrazol-4-yl)-2-(2-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5185077.png)
![1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate](/img/structure/B5185079.png)
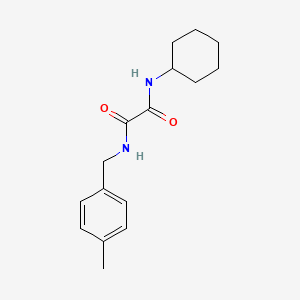
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-phenylpropanamide](/img/structure/B5185085.png)


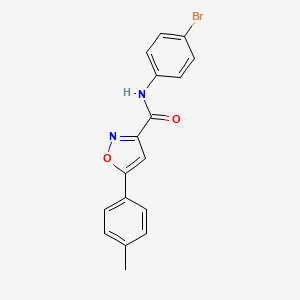
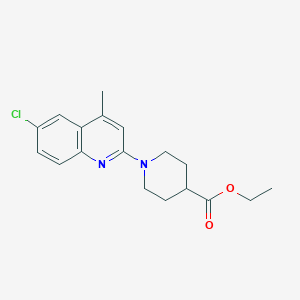
![3-(4-chlorophenyl)-5-(3-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5185118.png)
![1-chloro-3-[3-(isopropylthio)propoxy]benzene](/img/structure/B5185126.png)

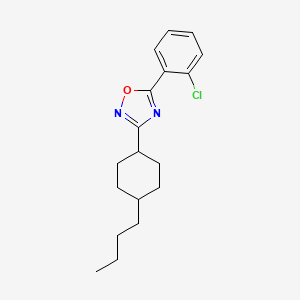
![N-[(5-chloro-2-thienyl)methyl]-2-(dimethylamino)-2-indanecarboxamide](/img/structure/B5185154.png)
![1-{3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-(4-pyridinyl)piperazine](/img/structure/B5185158.png)